molecular formula C6H13NO2 B2458008 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane CAS No. 4388-98-1

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane

Cat. No.: B2458008
CAS No.: 4388-98-1
M. Wt: 131.175
InChI Key: GIAIOMKHJFFNRD-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane typically involves the reaction of formaldehyde with 2-methyl-2-aminomethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include a temperature range of 0-50°C and a pH of 4-5 to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dioxolane ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the methylaminomethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under mild conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products are carbonyl compounds such as aldehydes and ketones.

    Reduction: The major products are diols.

    Substitution: The major products are substituted dioxolanes with various functional groups.

Scientific Research Applications

2-Methyl-2-(methylaminomethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic addition, substitution, and cyclization.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-aminomethyl-1,3-propanediol: A precursor in the synthesis of 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane.

    1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but lacking the methylaminomethyl group.

    2-Methyl-1,3-dioxane: A six-membered cyclic ether with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the methylaminomethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

N-methyl-1-(2-methyl-1,3-dioxolan-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(5-7-2)8-3-4-9-6/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAIOMKHJFFNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4388-98-1
Record name 2-Methyl-2-(methylaminomethyl)-1,3-dioxolane
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